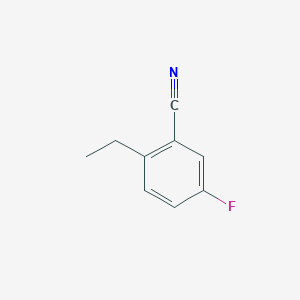

2-Ethyl-5-fluorobenzonitrile

Description

Significance of Aryl Nitriles as Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

Aryl nitriles, which are organic compounds featuring a cyano (-C≡N) group attached to an aromatic ring, are of paramount importance in organic synthesis. researchgate.netnumberanalytics.com Their versatility stems from the rich chemistry of the nitrile group, which can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and aldehydes. numberanalytics.comrhhz.net This chemical tractability makes aryl nitriles invaluable as intermediates in the construction of complex molecular architectures. researchgate.netsioc-journal.cn

They are integral components in the synthesis of a wide array of commercially important products, including pharmaceuticals, agrochemicals, and dyes. researchgate.netsioc-journal.cn The development of efficient and environmentally benign methods for the synthesis of aryl nitriles, such as through metal-catalyzed cyanation reactions or electrochemical oxidation, remains an active area of research. rhhz.netacs.orgbohrium.combohrium.com Furthermore, recent advancements have explored the activation of the typically robust C-CN bond, opening new avenues for the functionalization of aromatic systems. sioc-journal.cnresearchgate.netacs.org

Impact of Fluorine Substitution on Aromatic Reactivity and Electronic Properties in Benzonitrile (B105546) Systems

The introduction of fluorine atoms into aromatic rings, particularly in benzonitrile systems, has a profound impact on the molecule's reactivity and electronic properties. numberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density through a strong inductive effect (-I effect). numberanalytics.comoup.com This electron-withdrawing nature generally decreases the reactivity of the aromatic ring towards electrophilic substitution. numberanalytics.com

Conversely, the presence of fluorine can enhance the stability of the molecule and influence its reactivity in nucleophilic aromatic substitution reactions. numberanalytics.com In some cases, fluorine can act as a leaving group, particularly when activated by microwave irradiation. nih.govsnmjournals.org The position of the fluorine atom on the benzonitrile ring is crucial, as it can significantly alter the molecule's dipole moment and charge distribution, which in turn affects its interactions with other molecules and its potential applications in materials science and medicinal chemistry. acs.orgresearchgate.net For instance, the incorporation of fluorine can improve pharmacokinetic properties like metabolic stability and membrane permeability in drug candidates. acs.org

Overview of Alkyl-Substituted Benzonitriles in Chemical Research

Alkyl-substituted benzonitriles are another important subclass of aromatic nitriles that have been the subject of significant research. The presence of an alkyl group can influence the steric and electronic environment of the benzonitrile core. Studies have shown that the position of the alkyl group, particularly in ortho-substituted derivatives, can introduce steric hindrance that affects the basicity and reactivity of the nitrile group. rsc.org

Alkyl chains can also serve as handles for further synthetic modifications or can be crucial for the biological activity of the final compound. nih.gov Research into the metal-free activation of C(sp3)-H bonds in alkyl nitriles has opened up new possibilities for creating highly functionalized and sterically hindered molecules that were previously difficult to access. nih.govacs.org

Positioning of 2-Ethyl-5-fluorobenzonitrile within the Landscape of Functionalized Benzonitrile Derivatives for Academic Investigation

This compound is a molecule that strategically combines the structural features discussed above: an aryl nitrile core, a fluorine substituent, and an alkyl group. This specific arrangement of functional groups makes it a compound of considerable interest for academic and industrial research. The interplay between the electron-withdrawing fluorine atom and the electron-donating (via hyperconjugation) and sterically demanding ethyl group at the ortho position creates a unique electronic and steric profile.

This combination of substituents is expected to influence the reactivity of both the nitrile group and the aromatic ring. For instance, the fluorine at the meta-position to the nitrile can affect the regioselectivity of further aromatic substitutions, while the ortho-ethyl group can sterically hinder reactions at the nitrile. This compound can serve as a valuable building block in organic synthesis for creating more complex molecules with potential applications in medicinal chemistry and materials science. The study of its chemical and physical properties, as well as its reactivity in various transformations, can provide valuable insights into the fundamental principles of organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C9H8FN |

|---|---|

Molecular Weight |

149.16 g/mol |

IUPAC Name |

2-ethyl-5-fluorobenzonitrile |

InChI |

InChI=1S/C9H8FN/c1-2-7-3-4-9(10)5-8(7)6-11/h3-5H,2H2,1H3 |

InChI Key |

JHAOBOOXVRICBS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)F)C#N |

Origin of Product |

United States |

Investigation of Chemical Reactivity and Mechanistic Pathways of 2 Ethyl 5 Fluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorinated Benzonitriles

Nucleophilic aromatic substitution on electron-deficient aromatic rings, such as those bearing a nitrile group, is a cornerstone of modern organic synthesis. wikipedia.org The presence of a fluorine atom, a good leaving group in this context, further activates the aromatic system of 2-Ethyl-5-fluorobenzonitrile towards nucleophilic attack.

Exploration of Mechanistic Continuum: Stepwise, Concerted, and Borderline Mechanisms

The mechanism of SNAr reactions has traditionally been depicted as a two-step process involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In this stepwise mechanism, the initial addition of the nucleophile is typically the rate-determining step, followed by a rapid expulsion of the leaving group to restore aromaticity.

However, recent studies have revealed that the SNAr mechanism exists on a continuum. nih.gov Depending on the specific reactants and conditions, the reaction can also proceed through a concerted mechanism, where the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur in a single transition state, without the formation of a stable intermediate. nih.gov Borderline mechanisms, which exhibit characteristics of both stepwise and concerted pathways, have also been identified. The exact mechanistic pathway is influenced by factors such as the nature of the solvent, the nucleophile, the leaving group, and the electronic properties of the aromatic substrate.

Studies on General Base Catalysis in SNAr Reactions

General base catalysis can play a significant role in SNAr reactions, particularly when the nucleophile is a protic species such as an amine or an alcohol. In such cases, a base present in the reaction mixture can facilitate the deprotonation of the nucleophile in the transition state, thereby increasing its nucleophilicity and accelerating the rate of reaction. This catalytic effect is particularly pronounced in borderline and concerted mechanistic pathways where the proton transfer can be coupled with the bond-forming and bond-breaking processes.

Influence of the Ethyl Group and Fluorine Atom on SNAr Reactivity and Regioselectivity

The substitution pattern of this compound, with an ethyl group at the 2-position, a fluorine atom at the 5-position, and a nitrile group at the 1-position, dictates its reactivity and the regiochemical outcome of SNAr reactions. The strongly electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack.

In SNAr reactions, electron-withdrawing groups positioned ortho or para to the leaving group are most effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgmasterorganicchemistry.com In this compound, the fluorine atom is the leaving group. The nitrile group is para to the fluorine, which strongly activates this position for nucleophilic attack.

The ethyl group at the 2-position, being an electron-donating group, would typically be expected to slightly deactivate the ring towards nucleophilic attack. However, its primary influence is likely to be steric. The presence of the ethyl group ortho to the site of reaction can hinder the approach of bulky nucleophiles, potentially leading to lower reaction rates compared to an un-substituted analogue.

Regioselectivity in SNAr reactions is governed by both electronic and steric factors. For polysubstituted aromatic compounds, the site of nucleophilic attack is generally the most electron-deficient carbon bearing a suitable leaving group. In the case of this compound, the fluorine atom at the 5-position is the only viable leaving group under typical SNAr conditions. Therefore, substitution is expected to occur exclusively at this position, leading to the formation of 2-ethyl-5-substituted benzonitrile (B105546) derivatives.

Reactivity with Diverse Nucleophiles (e.g., amines, thiophenols, phosphinites)

This compound is expected to react with a variety of nucleophiles to yield a range of functionalized products.

Amines: The reaction with primary and secondary amines would lead to the formation of 2-ethyl-5-aminobenzonitriles. These reactions are fundamental in the synthesis of various biologically active molecules and functional materials.

Thiophenols: Thiophenolates are potent nucleophiles that would readily displace the fluorine atom to form 2-ethyl-5-(phenylthio)benzonitriles.

Phosphinites: Nucleophilic phosphorus compounds, such as phosphinites, can also participate in SNAr reactions, although this is a less common transformation compared to amination or thiolation.

The reactivity with these nucleophiles will be influenced by the nucleophilicity of the attacking species, the reaction conditions (solvent, temperature, presence of a base), and the steric hindrance posed by the ortho-ethyl group.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful and complementary approach to SNAr reactions for the functionalization of aryl fluorides. While the C-F bond is the strongest single bond to carbon, making its activation challenging, significant progress has been made in developing catalytic systems capable of promoting cross-coupling reactions at this position.

Cross-Coupling Reactions (e.g., Palladium-catalyzed C-C and C-N Bond Formations)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Several named reactions fall under this category, each with its specific set of reactants and catalysts.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. The Suzuki-Miyaura coupling of this compound with various arylboronic acids would yield 2-ethyl-5-arylbenzonitriles. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with the less reactive C-F bond.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This table is illustrative and based on general principles of Suzuki-Miyaura reactions. Actual yields may vary.

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343)/H2O | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 80-90 |

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling an amine with an aryl halide. The Buchwald-Hartwig amination of this compound with a range of primary and secondary amines would provide access to a diverse set of 2-ethyl-5-(substituted-amino)benzonitriles. This reaction typically requires a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a strong base.

Table 2: Hypothetical Buchwald-Hartwig Amination of this compound

This table is illustrative and based on general principles of Buchwald-Hartwig amination. Actual yields may vary.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd2(dba)3 | RuPhos | NaOt-Bu | Toluene | 85-95 |

| 2 | Aniline (B41778) | Pd(OAc)2 | BrettPhos | K3PO4 | Dioxane | 70-80 |

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling of this compound would produce 2-ethyl-5-alkynylbenzonitriles, which are valuable intermediates in organic synthesis. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reaction of this compound with various alkenes would lead to the formation of 2-ethyl-5-vinylbenzonitriles or related structures. wikipedia.org

The success of these cross-coupling reactions with the relatively unreactive C-F bond of this compound is highly dependent on the selection of an appropriate catalyst system, often requiring more electron-rich and sterically demanding ligands to facilitate the challenging oxidative addition step.

Catalyst Design and Ligand Effects

The design of catalysts for reactions involving aryl nitriles is crucial for controlling activity and selectivity. Ligands play a central role by modulating the electronic and steric properties of the metal center. For nickel-catalyzed cross-coupling reactions, ligands containing a benzonitrile moiety have been shown to act as electron-acceptors. chemrxiv.org This electronic property can help stabilize low-valent nickel species and promote the desired reductive elimination step in a catalytic cycle. chemrxiv.org

Furthermore, the basicity of ligands influences the activation of the nitrile group. nih.gov In cobalt-catalyzed reactions, for example, the ligand framework's ability to donate electron density to the metal center affects the nucleophilicity of coordinated species, which in turn governs the reactivity towards the nitrile. nih.gov For a molecule like this compound, a catalyst system would need to be designed to accommodate the steric bulk of the ortho-ethyl group while leveraging the electronic effects of the fluoro substituent. The choice between electron-donating ligands, such as alkylphosphines, and electron-withdrawing, π-acceptor ligands, like certain N-heterocyclic carbenes or benzonitriles themselves, would be critical in steering the reaction toward a desired pathway, such as C-CN bond activation or functionalization of the nitrile group. chemrxiv.org

Mechanistic Investigations of Catalytic Cycles

Catalytic cycles involving benzonitriles typically proceed through a series of well-defined elementary steps. In a template-type catalysis mechanism for the heteroaddition of nitriles, a proposed cycle involves the initial addition of a saturated nitrile to the metal-ligand framework, generating a reactive enamido intermediate. rsc.org This intermediate then acts as a nucleophile in a subsequent Michael addition step. rsc.org

Another example is the hydrogenation of benzonitriles, which can be catalyzed by manganese complexes. A plausible mechanism involves the coordination of a silane (B1218182) to the catalyst, followed by migratory insertion of a CO ligand into the Mn-alkyl bond to form an acyl intermediate. This intermediate facilitates the activation of H-B or H-H bonds, leading to the generation of the active catalyst that ultimately reduces the nitrile. researchgate.net For this compound, any catalytic cycle would commence with the coordination of the nitrile's nitrogen atom or the aromatic π-system to the metal center. Subsequent steps, such as oxidative addition, migratory insertion, or nucleophilic attack, would be highly dependent on the specific reaction, co-reagents, and the catalyst system employed. rsc.orgresearchgate.net

C-CN Bond Activation Studies with Zerovalent Metal Complexes

The activation and cleavage of the strong C–CN bond in aromatic nitriles is a challenging but synthetically valuable transformation. Studies on various benzonitriles, particularly fluorinated derivatives, have shown that zerovalent nickel complexes are effective for this purpose. utrgv.edunih.gov The reaction of fluorinated benzonitriles with a nickel(0) source, such as one generated from [Ni(dippe)(μ-H)]₂ (dippe = 1,2-bis(diisopropylphosphino)ethane), has been investigated in detail. utrgv.eduacs.org This process is fundamental to developing new methods for carbon-carbon bond formation and functional group installation, representing a significant area of research in homogeneous catalysis. utrgv.edu

Equilibrium Between η²-Nitrile Complexes and Oxidative Addition Products

The activation of the C–CN bond by a zerovalent nickel complex, such as the [Ni(dippe)] fragment, does not occur in a single step. The reaction initially forms an η²-nitrile complex, where the π-system of the C≡N bond coordinates to the nickel center. utrgv.edunih.gov This initial complex exists in equilibrium with the final C–CN bond activation product, which is a Ni(II) species formed via oxidative addition. nih.gov In this product, the nickel has inserted into the aryl-CN bond, forming distinct nickel-aryl and nickel-cyanide bonds. utrgv.eduosti.gov

The position of this equilibrium is a critical factor determining the feasibility of subsequent reactions. For benzonitrile and its substituted derivatives, this equilibrium can be observed and studied using techniques like NMR spectroscopy. nih.govacs.org

| Substituent | Solvent | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°298K (kcal/mol) |

|---|---|---|---|---|

| 3-Fluoro | THF-d₈ | -3.69 ± 0.08 | -8.9 ± 0.3 | -1.04 |

| 3-Fluoro | Toluene-d₈ | -4.04 ± 0.12 | -12.0 ± 0.4 | -0.46 |

| 4-Fluoro | THF-d₈ | -3.81 ± 0.10 | -8.9 ± 0.3 | -1.16 |

| 4-Fluoro | Toluene-d₈ | -3.98 ± 0.12 | -11.8 ± 0.4 | -0.47 |

Influence of Solvent Polarity and Substituents on Equilibrium Position

The equilibrium between the η²-nitrile complex and the oxidative addition product is sensitive to both solvent polarity and the nature of substituents on the aromatic ring. utrgv.eduacs.org

Solvent Polarity: Studies comparing reactions in a polar solvent like tetrahydrofuran (B95107) (THF) and a nonpolar solvent like toluene show that the more polar solvent preferentially stabilizes the more polar oxidative addition product (the Ni(II) complex). utrgv.eduacs.org This shifts the equilibrium further toward the product side in polar solvents, making the Gibbs free energy of the reaction more negative. acs.org

Substituents: The electronic properties of substituents have a profound impact. Electron-withdrawing groups, such as a fluoro substituent, drive the equilibrium toward the oxidative addition product. acs.org The position of the substituent is also critical. An ortho-fluoro group has a particularly strong stabilizing effect on the C–CN bond activation product, contributing approximately -6.6 kcal/mol to the Gibbs free energy of the reaction. utrgv.eduosti.gov In contrast, a meta-fluoro group has a much smaller stabilizing effect (around -1.8 kcal/mol). utrgv.eduosti.gov This "ortho-fluoro effect" significantly favors the C-C bond cleavage. Conversely, electron-donating groups like methyl (CH₃) destabilize the oxidative addition product. osti.gov For this compound, the meta-fluoro group would be expected to provide a slight thermodynamic push towards the oxidative addition product.

Electron Transfer Mechanisms in Organometallic Reactions

The oxidative addition of an aryl nitrile's C-CN bond to a zerovalent metal is fundamentally an electron transfer process. The metal center, typically Ni(0), is oxidized to a higher oxidation state, such as Ni(II), while the aryl nitrile substrate is formally reduced. ucla.edunih.gov This process involves the transfer of two electrons from the metal to the substrate. Mechanistic studies on related systems indicate that this can proceed through different pathways, including a concerted monometallic mechanism or a sequence involving halogen atom abstraction followed by radical rebound. ucla.edu

Functional Group Interconversions and Derivatization

The nitrile group in this compound is a versatile functional handle that can be converted into a variety of other functionalities. These transformations are essential for synthesizing derivatives for various applications. Common interconversions include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a 2-ethyl-5-fluorobenzamide or, upon complete hydrolysis, a 2-ethyl-5-fluorobenzoic acid. google.com

Reduction: The nitrile can be reduced to a primary amine, 2-ethyl-5-fluorobenzylamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. google.comvanderbilt.edu

Reaction with Organometallics: Treatment with Grignard or organolithium reagents, followed by hydrolysis, converts the nitrile into various 2-ethyl-5-fluorophenyl ketones. google.com

Derivatization is a technique often used to modify a compound to improve its properties for analysis, for instance, by gas chromatography (GC). sigmaaldrich.com This involves reacting the analyte with a specific reagent to make it more volatile or more responsive to a detector. gcms.cz While the nitrile group itself is relatively stable, other parts of the molecule or its derivatives (e.g., an amine or carboxylic acid obtained from interconversion) can be readily derivatized. Common derivatization reactions include silylation, which replaces active hydrogens (like in -OH, -NH₂, -COOH) with a trimethylsilyl (B98337) (TMS) group, and acylation or alkylation. sigmaaldrich.comgcms.cz

Reduction of the Nitrile Group to Amines

The conversion of the nitrile group in this compound to a primary amine, (2-ethyl-5-fluorophenyl)methanamine, is a fundamental transformation in organic synthesis. This reduction can be accomplished through various methods, including catalytic hydrogenation and the use of chemical hydrides.

Catalytic hydrogenation involves the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Common catalysts for this process include Raney Nickel, Palladium on carbon (Pd/C), and Platinum. chemguide.co.ukcommonorganicchemistry.com To minimize the formation of secondary and tertiary amine by-products, ammonia (B1221849) (NH₃) is often added to the reaction mixture. commonorganicchemistry.com

Chemical hydrides offer a powerful alternative for nitrile reduction. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, typically used in an ether solvent like diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to yield the primary amine. chemguide.co.uklibretexts.org Borane complexes, such as Borane-tetrahydrofuran (BH₃-THF) and the more stable Borane-dimethylsulfide (BH₃-SMe₂), are also commonly employed, generally requiring heating in THF. commonorganicchemistry.com Another notable reagent system is diisopropylaminoborane (B2863991) [BH₂(N(iPr)₂)] used with a catalytic amount of lithium borohydride (B1222165) (LiBH₄), which has been shown to reduce a wide variety of aromatic nitriles in excellent yields. nih.govorganic-chemistry.org The presence of electron-withdrawing groups, such as the fluorine atom on the benzonitrile ring, generally facilitates these reductions, allowing them to proceed more rapidly and with higher yields. nih.gov

Table 1: Representative Conditions for the Reduction of Aromatic Nitriles to Primary Amines

| Reagent(s) | Catalyst/Conditions | Solvent | Product |

|---|---|---|---|

| H₂ | Raney Nickel, high pressure, elevated temperature | Methanol/Ammonia | Primary Amine |

| H₂ | Palladium on Carbon (Pd/C) | Ethanol/Ammonia | Primary Amine |

| LiAlH₄ | 1. Reaction 2. Acidic workup | Diethyl ether or THF | Primary Amine |

| BH₃-THF | Heating | THF | Primary Amine |

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed to produce either a carboxylic acid (2-Ethyl-5-fluorobenzoic acid) or an amide (2-Ethyl-5-fluorobenzamide). This reaction can be performed under acidic or basic conditions. libretexts.org

In acid-catalyzed hydrolysis, the nitrile is treated with a strong acid, such as sulfuric or hydrochloric acid, in the presence of water. The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which is then further hydrolyzed to the amide. Under forcing conditions (e.g., prolonged heating), the amide can undergo further hydrolysis to yield the corresponding carboxylic acid.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbon of the nitrile group. This forms an intermediate that, upon protonation (from water), yields an imidic acid, which tautomerizes to the amide. Similar to the acidic pathway, the amide can be further hydrolyzed to the carboxylate salt upon continued heating; a final acidification step is required to obtain the free carboxylic acid.

Table 2: General Conditions for the Hydrolysis of Aromatic Nitriles

| Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Concentrated H₂SO₄, H₂O, heat | Amide | Carboxylic Acid |

| Concentrated HCl, H₂O, heat | Amide | Carboxylic Acid |

| Aqueous NaOH, heat | Amide | Carboxylate Salt / Carboxylic Acid |

Exploration of Pericyclic Reactions and Cycloadditions (e.g., 3+2 Cycloadditions)

While the aromatic ring of this compound is generally not prone to pericyclic reactions under normal conditions, the nitrile functional group is an excellent participant in dipolar cycloadditions. msu.edu The [3+2] cycloaddition, in particular, is a powerful method for constructing five-membered heterocyclic rings. researchgate.net

In this type of reaction, the nitrile, which contains a π-system, acts as the "2π" component or dipolarophile. It reacts with a "4π" three-atom component known as a 1,3-dipole. A prominent example is the reaction of a nitrile with an azide, such as sodium azide, to form a tetrazole ring. This reaction is often catalyzed by a Lewis acid.

Another important class of [3+2] cycloadditions involves the use of nitrile oxides as 1,3-dipoles, which react with various dipolarophiles. mdpi.comsci-rad.com Conversely, the nitrile group itself can react with a 1,3-dipole. For instance, the reaction of this compound with a 1,3-dipole like benzonitrile N-oxide would be expected to form a 1,2,4-oxadiazole (B8745197) derivative. The regiochemistry of such cycloadditions is influenced by the electronic and steric properties of both the nitrile and the 1,3-dipole. Density Functional Theory (DFT) studies on similar systems have shown that these reactions are typically polar, one-step processes. mdpi.com

Table 3: Example of a [3+2] Cycloaddition Reaction Involving an Aromatic Nitrile

| Dipolarophile | 1,3-Dipole | Catalyst/Conditions | Product Class |

|---|---|---|---|

| Aromatic Nitrile | Sodium Azide (NaN₃) | Lewis Acid (e.g., ZnCl₂) or NH₄Cl, heat | Tetrazole |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 5 Fluorobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the precise determination of molecular structure. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment, connectivity, and through-space interactions of the nuclei within 2-Ethyl-5-fluorobenzonitrile.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the ethyl group. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The ethyl group will present a characteristic quartet and triplet pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are predicted and reported in ppm relative to TMS. Coupling constants (J) are given in Hz.)

| Assignment | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) |

| -CH₂-CH₃ | 1.25 (t, J ≈ 7.6 Hz) | 15.5 |

| -CH₂-CH₃ | 2.75 (q, J ≈ 7.6 Hz) | 28.0 |

| C1-CN | - | 118.0 |

| C2-Et | - | 145.0 |

| C3-H | 7.60 (dd, J ≈ 8.5, 5.5 Hz) | 133.0 (d, J(C-F) ≈ 9 Hz) |

| C4-H | 7.30 (ddd, J ≈ 8.5, 8.5, 2.5 Hz) | 117.0 (d, J(C-F) ≈ 22 Hz) |

| C5-F | - | 163.0 (d, J(C-F) ≈ 250 Hz) |

| C6-H | 7.50 (dd, J ≈ 8.5, 2.5 Hz) | 115.0 (d, J(C-F) ≈ 21 Hz) |

| CN | - | 117.5 |

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, the signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons, providing valuable information for confirming the substitution pattern on the benzene (B151609) ring. The expected chemical shift would be in the typical range for an aryl fluoride (B91410).

While standard NMR is performed in isotropic solutions, conducting NMR experiments in an anisotropic medium, such as a nematic liquid crystal phase, can provide even more detailed structural information. In such a medium, the molecule adopts a partial orientation, which does not average out the direct dipole-dipole couplings between magnetic nuclei. The analysis of these residual dipolar couplings (RDCs) allows for the determination of internuclear distances and bond angles with high precision. For this compound, this technique could be employed to precisely determine the geometry of the benzene ring, the orientation of the ethyl and cyano groups, and the C-F bond length.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

The FTIR and Raman spectra of this compound are expected to exhibit a series of characteristic absorption and scattering bands. A normal coordinate analysis, often supported by computational methods like Density Functional Theory (DFT), can be used to assign these bands to specific vibrational modes of the molecule. Key expected vibrations include the C≡N stretch, C-F stretch, aromatic C-H and C=C stretching, and various bending modes of the ethyl group and the benzene ring.

Table 2: Predicted Major Vibrational Frequencies for this compound (Note: Frequencies are predicted and given in cm⁻¹.)

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2975 - 2850 | 2975 - 2850 |

| C≡N Stretch | 2230 - 2210 | 2230 - 2210 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| CH₂ Bend | 1465 | 1465 |

| CH₃ Bend | 1380 | 1380 |

| C-F Stretch | 1250 - 1200 | 1250 - 1200 |

| Aromatic C-H in-plane bend | 1200 - 1000 | 1200 - 1000 |

| Aromatic C-H out-of-plane bend | 900 - 675 | 900 - 675 |

The presence of both a fluorine atom and an ethyl group on the benzonitrile (B105546) ring significantly influences the vibrational spectrum.

Fluorination: The strong electronegativity of the fluorine atom can induce a significant dipole moment, leading to strong absorption bands in the FTIR spectrum, particularly for the C-F stretching mode. The C-F stretching vibration is typically observed in the 1250-1200 cm⁻¹ region. Fluorine substitution also influences the frequencies of the aromatic ring vibrations due to its mass and electronic effects.

Alkyl Substitution: The ethyl group introduces characteristic aliphatic C-H stretching vibrations between 2975 and 2850 cm⁻¹ and bending vibrations around 1465 cm⁻¹ (CH₂) and 1380 cm⁻¹ (CH₃). The presence of the alkyl group can also slightly perturb the aromatic ring vibrations.

The combination of these substituents leads to a unique and complex vibrational spectrum that, when fully assigned, provides a robust method for the identification and structural characterization of this compound.

In-situ Spectroscopic Monitoring of Reactions

In-situ spectroscopic monitoring is a powerful analytical approach that allows for the real-time tracking of a chemical reaction's progress without the need for sample extraction. Techniques such as Fourier-transform infrared (FTIR), Raman, and NMR spectroscopy are employed to continuously measure the concentration of reactants, intermediates, and products. This methodology provides invaluable kinetic data and mechanistic insights.

For the synthesis of this compound, which could be prepared through methods like the Rosenmund–von Braun reaction from a corresponding aryl halide or the dehydration of an amide, in-situ monitoring would be critical. For instance, using in-situ FTIR, the disappearance of the starting material's characteristic vibrational bands and the appearance of the nitrile (C≡N) stretching vibration (typically around 2220-2240 cm⁻¹) of the this compound product could be monitored. This allows for precise determination of reaction endpoints, identification of any transient intermediates, and optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, SCXRD analysis would yield a detailed geometric profile. The bond length of the cyano group (C≡N) is expected to be consistent with values observed in other benzonitriles. analis.com.my The C-F bond distance and the geometry of the ethyl group, including C-C bond lengths and C-C-H angles, would be precisely determined. Torsional angles would describe the orientation of the ethyl group relative to the plane of the benzene ring, revealing the molecule's preferred conformation in the solid state.

To illustrate, the table below presents typical bond length and angle values for a related substituted benzonitrile, 2-amino-4-chlorobenzonitrile, which highlights the type of data obtained from an SCXRD experiment. analis.com.my

| Parameter | Bond | Length (Å) / Angle (°) |

| Bond Length | C≡N | 1.146 |

| C-CN | 1.435 | |

| C-Cl | 1.741 | |

| C-N (amino) | 1.369 | |

| Bond Angle | C-C-C (ring avg.) | ~120 |

| C-C-CN | 178.9 |

This interactive table contains data for 2-amino-4-chlorobenzonitrile as an illustrative example.

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. analis.com.mynih.gov The analysis maps properties onto a surface defined by the molecule's electron density, allowing for the identification of regions involved in hydrogen bonding, halogen bonding, and π-π stacking.

For this compound, the fluorine atom and the nitrogen atom of the nitrile group would be expected to act as hydrogen bond acceptors, potentially forming C-H···F and C-H···N interactions with neighboring molecules. researchgate.netnih.gov The aromatic ring could participate in π-π stacking or C-H···π interactions. A Hirshfeld analysis would generate 2D "fingerprint plots," which summarize the contribution of different types of intermolecular contacts. For example, in the crystal structure of 2-iodo-4-(pentafluoro-λ⁶-sulfanyl)benzonitrile, F···H contacts account for 29.4% of the intermolecular interactions, highlighting the significant role of fluorine in the crystal packing. nih.gov

| Interaction Type | Description | Potential Role in this compound |

| H···H | Contacts between hydrogen atoms. | Typically constitute a large portion of the surface area. nih.gov |

| C···H/H···C | Interactions involving carbon and hydrogen atoms. | Significant in the packing of aromatic systems. researchgate.net |

| F···H/H···F | Hydrogen bonds involving fluorine as an acceptor. | Expected to be a key interaction due to the fluorine substituent. nih.gov |

| N···H/H···N | Hydrogen bonds involving the nitrile nitrogen as an acceptor. | Contributes to the formation of supramolecular chains or sheets. analis.com.mynih.gov |

| C···C | π-π stacking interactions between aromatic rings. | May influence the packing arrangement, depending on steric factors. |

This interactive table describes potential intermolecular interactions and is based on general principles and data from related compounds.

Advanced Electronic and Photophysical Spectroscopic Techniques

Electronic spectroscopy provides insight into the electronic structure and excited-state properties of a molecule, such as its ability to absorb and emit light.

UV-Vis absorption spectroscopy measures the wavelengths of light a molecule absorbs as it transitions from its ground electronic state to an excited state. The benzonitrile chromophore typically exhibits absorption bands in the ultraviolet region. For this compound, one would expect to observe π → π* transitions characteristic of the substituted benzene ring. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the nature and position of substituents. The ethyl and fluoro groups would likely cause a slight shift in the absorption bands compared to unsubstituted benzonitrile. researchgate.net

Fluorescence spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. Some aromatic nitriles, most famously 4-(dimethylamino)benzonitrile (DMABN), are known for exhibiting "dual fluorescence." mdpi.com This phenomenon involves emission from both a locally excited (LE) state and a lower-energy, highly polar twisted intramolecular charge transfer (TICT) state, with the relative intensity of the two bands being highly sensitive to solvent polarity. mpg.de

While it is not known if this compound exhibits this behavior, fluorescence spectroscopy would be the primary tool to investigate this possibility. The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, would also be a key parameter to determine. researchgate.net It is defined as the ratio of photons emitted to photons absorbed. A high quantum yield indicates that fluorescence is a dominant relaxation pathway, while a low quantum yield suggests that other non-radiative processes are more significant. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Studies

Thermally Activated Delayed Fluorescence (TADF) is a photoluminescence phenomenon observed in certain organic molecules that allows for the efficient conversion of triplet excitons into singlet excitons, leading to enhanced fluorescence. This process is of significant interest in the development of organic light-emitting diodes (OLEDs) as it provides a mechanism to theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. semanticscholar.org

The TADF mechanism relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). In molecules exhibiting TADF, after initial excitation and subsequent intersystem crossing to the triplet state, a reverse intersystem crossing (RISC) process can occur. semanticscholar.org This RISC process is thermally activated, allowing triplet excitons to be converted back to the singlet state, from which they can then radiatively decay, producing delayed fluorescence.

While specific TADF studies on this compound are not extensively documented in publicly available literature, the broader class of benzonitrile derivatives has been a focus of research for TADF emitters, particularly in the context of blue and red OLEDs. semanticscholar.orgnih.gov For instance, the introduction of cyanobenzene groups into larger molecular structures is a strategy used to design efficient TADF emitters. semanticscholar.orgnih.gov These designs often aim to create molecules with a distinct donor-acceptor structure to facilitate a small ΔE_ST.

The key photophysical parameters for a typical TADF emitter are outlined in the table below. These parameters are crucial in evaluating the potential of a compound, such as this compound, for TADF applications.

| Parameter | Description | Significance in TADF |

| Photoluminescence Quantum Yield (PLQY) | The ratio of photons emitted to photons absorbed. | A high PLQY is desirable for efficient light emission. |

| Singlet-Triplet Energy Gap (ΔE_ST) | The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states. | A small ΔE_ST (typically < 0.2 eV) is essential to facilitate efficient RISC. |

| Reverse Intersystem Crossing (RISC) Rate (k_RISC) | The rate at which triplet excitons are converted to singlet excitons. | A high k_RISC is necessary for effective harvesting of triplet excitons. |

| Fluorescence Lifetime (τ_f) | The average time the molecule spends in the excited singlet state before returning to the ground state. TADF compounds exhibit both a prompt and a delayed fluorescence component. | The delayed component is a characteristic signature of TADF. |

Research on analogous benzonitrile-containing molecules has demonstrated that careful molecular design can lead to materials with high PLQY and short delayed fluorescence lifetimes, which are desirable for high-performance OLEDs. semanticscholar.orgnih.gov

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy

Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective spectroscopic technique used to study the electronic and vibrational structure of atoms and molecules in the gas phase. wikipedia.org The technique involves the absorption of two or more photons by a molecule, where the first photon excites the molecule to a real intermediate electronic state, and a subsequent photon (or photons) ionizes the molecule. wikipedia.org By tuning the wavelength of the laser, a spectrum of the intermediate state can be obtained by monitoring the ion signal.

Studies on structurally similar molecules, such as 2-fluorobenzonitrile, provide valuable insights into the type of data that can be obtained for this compound using REMPI spectroscopy. mdpi.comsxu.edu.cn These studies typically employ a two-color REMPI setup, where one laser (the "pump") is scanned to excite the molecule to different vibrational levels of an excited electronic state (S₁), and a second laser (the "probe") with a fixed wavelength is used to ionize the molecule from that excited state.

A key advantage of REMPI is its ability to provide detailed information about the vibrational modes of a molecule in its electronically excited states, which can be challenging to obtain with other techniques. wikipedia.org Furthermore, by coupling REMPI with mass analysis, it is possible to obtain mass-selective spectroscopic information.

For 2-fluorobenzonitrile, two-color REMPI spectroscopy has been used to determine its precise excitation energy (the S₁ ← S₀ band origin) and its adiabatic ionization energy. mdpi.comsxu.edu.cn The experimental results for 2-fluorobenzonitrile are summarized in the table below.

| Spectroscopic Parameter | Experimental Value (cm⁻¹) | Experimental Value (eV) | Reference |

| S₁ ← S₀ Excitation Energy (Band Origin) | 36028 ± 2 | ~4.467 | mdpi.comsxu.edu.cn |

| Adiabatic Ionization Energy | 78650 ± 5 | 9.7514 ± 0.0006 | mdpi.comsxu.edu.cn |

The vibronic spectrum obtained from REMPI experiments reveals the vibrational features of the excited state. mdpi.com By comparing the experimental spectrum with theoretical calculations, such as those based on density functional theory (DFT) and Franck-Condon simulations, a detailed assignment of the observed vibrational bands can be achieved. mdpi.com This allows for a comprehensive understanding of the molecular structure and dynamics in the excited state.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of available scientific literature and databases, no specific computational or theoretical studies focused solely on the chemical compound this compound were identified. The requested detailed analysis based on Density Functional Theory (DFT), including geometry optimization, prediction of spectroscopic parameters, electronic structure analysis, and thermodynamic and kinetic analysis of its reaction pathways, appears to be absent from published research.

The information available from computational chemistry studies on related benzonitrile derivatives, such as 2-amino-5-fluorobenzonitrile (B1271947) and 2-fluorobenzonitrile, cannot be used to accurately describe this compound due to the significant influence that different functional groups (in this case, an ethyl group versus an amino group or a hydrogen atom) have on the molecular structure, electronic properties, and reactivity.

Therefore, it is not possible to provide the detailed, scientifically accurate content for each specified section and subsection of the requested article for this compound. Generating such an article would require performing novel computational research, which is beyond the scope of this service.

Computational and Theoretical Investigations of 2 Ethyl 5 Fluorobenzonitrile

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For 2-Ethyl-5-fluorobenzonitrile, MD simulations are particularly useful for conformational analysis of the ethyl group and understanding the influence of different solvent environments.

The rotation of the ethyl group relative to the benzene (B151609) ring gives rise to different conformers with varying energies. MD simulations can map the potential energy surface of this rotation, identifying the most stable conformations and the energy barriers between them. This is crucial as the conformation can significantly impact the molecule's reactivity and interactions.

Furthermore, MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. By simulating the system in different solvents (e.g., a polar solvent like water versus a non-polar solvent like toluene), one can investigate how solvation affects conformational preferences and dynamic behavior. Studies on related fluorinated benzonitriles have noted the importance of solvent polarity on thermodynamic parameters. acs.org

Table 2: Illustrative Output from Molecular Dynamics Simulation of Ethyl Group Rotation (Note: This table represents typical data derived from MD simulations and is not based on specific published research for this compound.)

| Conformational State | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Solvent |

|---|---|---|---|

| Staggered (Perpendicular) | ~90° | 0.00 | Gas Phase |

| Eclipsed (Planar) | ~0° | Calculated Barrier Height | Gas Phase |

| Staggered (Perpendicular) | ~90° | Calculated Value | Water |

These simulations provide a microscopic view of how the molecule moves and interacts with its environment, which is fundamental to predicting its behavior in chemical reactions.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies (focused on reactivity/spectroscopy)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical methods that correlate a molecule's structural or computed properties (descriptors) with its activity or other properties. For this compound, QSPR studies can be developed to predict its reactivity or spectroscopic characteristics.

In the context of reactivity, descriptors such as calculated atomic charges, frontier orbital energies (HOMO/LUMO), and electrostatic potential can be correlated with experimentally determined reaction rates for a series of related benzonitrile (B105546) derivatives. ajpchem.org This allows for the prediction of the reactivity of new compounds without the need for extensive laboratory work. The presence of fluorine, a highly electronegative atom, is known to significantly influence the electronic properties and reactivity of aromatic systems. mdpi.com

For spectroscopy, QSPR models can predict properties like maximum absorption wavelength (λ_max) in UV-Vis spectroscopy or chemical shifts in NMR spectroscopy. The descriptors in this case might include molecular size, shape, and electronic parameters that influence the energy levels and magnetic environment of the nuclei. Studies on benzonitrile derivatives have shown that substituents can cause regular electronic variations, which would directly impact spectroscopic outcomes. pku.edu.cn

Table 3: Example Descriptors for a QSPR Model of Reactivity (Note: This table lists common descriptors used in QSPR studies; specific correlations for this compound are not available.)

| Descriptor Type | Specific Descriptor | Relevance to Reactivity/Spectroscopy |

|---|---|---|

| Electronic | HOMO Energy | Relates to susceptibility to electrophilic attack |

| Electronic | LUMO Energy | Relates to susceptibility to nucleophilic attack |

| Electronic | Mulliken Atomic Charges | Indicates sites of local positive/negative charge |

| Steric | Molecular Volume | Influences accessibility of reactive sites |

By developing robust QSAR/QSPR models, researchers can efficiently screen virtual libraries of related compounds to identify candidates with desired reactivity or spectroscopic profiles, accelerating the discovery process.

Emerging Research Avenues and Advanced Applications in Chemical Sciences

Application of 2-Ethyl-5-fluorobenzonitrile as a Versatile Synthetic Intermediate

The reactivity of the nitrile group, coupled with the electronic effects of the fluorine atom and the steric influence of the ethyl group, positions this compound as a valuable precursor for a wide range of complex organic molecules and novel heterocyclic systems.

The benzonitrile (B105546) moiety is a well-established functional group that can be transformed into various other functionalities, including amines, amides, carboxylic acids, and ketones. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution at specific positions. This allows for the introduction of additional functional groups, thereby increasing molecular complexity.

For instance, the nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid, or reduced to a primary amine. These transformations provide access to a diverse array of substituted aniline (B41778) and benzoic acid derivatives, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The ethyl group, while sterically hindering the ortho position, can also direct reactions to other sites on the aromatic ring and can itself be a site for further functionalization under specific conditions.

Table 1: Potential Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Potential Application |

| This compound | 1. H₂SO₄, H₂O, Δ 2. Neutralization | 2-Ethyl-5-fluorobenzoic acid | Intermediate for APIs |

| This compound | 1. LiAlH₄, Et₂O 2. H₂O | (2-Ethyl-5-fluorophenyl)methanamine | Building block for ligands |

| This compound | Grignard Reagent (RMgX), then H₃O⁺ | 1-(2-Ethyl-5-fluorophenyl)alkan-1-one | Precursor for chiral alcohols |

This table is illustrative and based on general organic synthesis principles.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Benzonitrile derivatives are common starting materials for the synthesis of various nitrogen-containing heterocycles. The nitrile group in this compound can participate in cyclization reactions to form rings such as pyridines, pyrimidines, and quinazolines.

For example, through reactions with dicarbonyl compounds or their equivalents, substituted pyridines can be synthesized. Furthermore, the reaction with guanidine (B92328) or amidines can lead to the formation of aminopyrimidines, a common scaffold in many biologically active molecules. The fluorine substituent can enhance the biological activity and metabolic stability of the resulting heterocyclic compounds. The synthesis of quinazolinone derivatives from 2-aminobenzonitriles is a well-established route, suggesting that if the ethyl group were an amino group, similar transformations would be possible. ossila.com

Table 2: Exemplary Heterocyclic Systems from Fluorinated Benzonitriles

| Benzonitrile Derivative | Reaction Type | Resulting Heterocycle | Significance |

| 2-Amino-5-fluorobenzonitrile (B1271947) | Friedländer reaction with cyclic ketones | Tacrine derivatives | Acetylcholinesterase inhibitors |

| 2-Amino-5-fluorobenzonitrile | Reaction with aminoethanol derivatives | Oxazoline (B21484) ligands | Asymmetric catalysis |

| 2-Bromo-5-fluorobenzonitrile | Multi-step synthesis | Quinazolines | Antitumour and anti-inflammatory applications ossila.com |

This table showcases the utility of related fluorobenzonitrile compounds in heterocyclic synthesis.

Contribution to Advanced Materials Science and Engineering

The unique electronic properties conferred by the fluorine atom make this compound an attractive building block for advanced materials with tailored optical and electronic characteristics.

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. While direct polymerization of this compound is not a primary application, its derivatives can be used as monomers or additives in polymerization processes. The incorporation of the fluorobenzonitrile moiety can enhance the thermal stability and dielectric properties of polymers.

In the realm of dyes, the benzonitrile group can act as an electron-withdrawing group, which is a key component of many chromophores. By strategically functionalizing the this compound core, it is possible to design novel dyes with specific absorption and emission properties for applications in textiles, imaging, and as molecular probes. Fluorobenzonitriles are known to be important intermediates for dyes.

In organic electronics, materials with high electron affinity are crucial for efficient electron transport and charge separation. The electron-withdrawing nature of both the nitrile and fluorine groups in this compound suggests that its derivatives could function as electron-accepting moieties in organic semiconductors.

While there are no specific reports on this compound in OLEDs, related compounds like 2-Bromo-5-fluorobenzonitrile are used as precursors for thermally activated delayed fluorescence (TADF) dyes in OLEDs. ossila.com This suggests that with appropriate molecular design, derivatives of this compound could be developed as emitters or host materials in OLED devices, potentially contributing to improved efficiency and stability.

Table 3: Performance of an OLED Device Using a Dye Derived from 2-Bromo-5-fluorobenzonitrile

| Parameter | Value |

| Maximum Current Efficiency | 16.3 cd/A |

| Maximum Power Efficiency | 12.2 lm/W |

| External Quantum Efficiency | 5% |

Data from a study on a TADF dye synthesized from 2-bromo-5-fluorobenzonitrile. ossila.com

Development of Novel Ligands and Catalysts in Organometallic Chemistry

The nitrile group is a known ligand for transition metals, capable of coordinating in both a linear (end-on) and a side-on fashion. The electronic properties of the benzonitrile ligand can be tuned by the substituents on the aromatic ring. The fluorine and ethyl groups in this compound would modulate the electron density on the nitrile nitrogen, thereby influencing the strength and nature of the metal-ligand bond.

The development of ligands derived from this compound could lead to novel catalysts with unique reactivity and selectivity in various organometallic transformations. For example, chiral ligands incorporating this moiety could be employed in asymmetric catalysis. Research on related 2-amino-5-fluorobenzonitrile has shown its utility in forming oxazoline ligands for copper-catalyzed enantioselective reactions. ossila.com This highlights the potential of the fluorobenzonitrile scaffold in ligand design. Furthermore, studies on the activation of the C-CN bond in fluorobenzonitriles by nickel complexes suggest interesting avenues for catalytic applications. acs.org

Exploration of New Reactivity Modes and Chemical Transformations Enabled by the Unique Substitution Pattern of this compound

The unique substitution pattern of this compound, featuring an activating ethyl group ortho to the nitrile and a deactivating yet nucleophilic substitution-directing fluoro group para to the ethyl group, presents a fascinating scaffold for exploring novel reactivity and chemical transformations. The interplay of steric and electronic effects imparted by these substituents can be strategically exploited to achieve selective functionalization of the aromatic ring and the nitrile group, opening avenues for the synthesis of complex molecules.

The ethyl group at the C-2 position exerts a significant steric influence, which can direct reactions away from the ortho position and modulate the reactivity of the cyano group. Concurrently, the fluorine atom at the C-5 position, being highly electronegative, influences the electron density of the aromatic ring, making it susceptible to certain types of reactions while potentially retarding others. This unique electronic and steric environment allows for a nuanced exploration of chemical space.

Steric Hindrance and Regiocontrol in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the ethyl group, being an ortho-, para-director, would typically activate these positions for substitution. However, its bulkiness can sterically hinder the approach of electrophiles to the ortho position (C-3). The fluorine atom is also an ortho-, para-director, but is deactivating. This combination of effects in this compound is predicted to lead to a high degree of regioselectivity in EAS reactions.

For instance, in nitration or halogenation reactions, the substitution is expected to occur predominantly at the C-6 position, which is para to the activating ethyl group and ortho to the deactivating fluoro group, while being sterically accessible. This selective functionalization is a direct consequence of the unique substitution pattern.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product | Rationale |

| HNO₃/H₂SO₄ | 2-Ethyl-5-fluoro-6-nitrobenzonitrile | Steric hindrance from the ethyl group disfavors substitution at C-3. The C-6 position is activated by the ethyl group and less sterically hindered. |

| Br₂/FeBr₃ | 6-Bromo-2-ethyl-5-fluorobenzonitrile | Similar to nitration, the directing effects of the ethyl group and steric considerations favor substitution at the C-6 position. |

| SO₃/H₂SO₄ | This compound-6-sulfonic acid | The bulky sulfonyl group will preferentially add to the least sterically hindered activated position. |

Nucleophilic Aromatic Substitution and the Role of the Fluoro Group

The presence of the electron-withdrawing nitrile group and the fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. While fluorine is a poor leaving group in many contexts, in SNAr reactions, its high electronegativity polarizes the C-F bond, facilitating nucleophilic attack at the carbon atom. The rate-determining step is the formation of the Meisenheimer complex, which is stabilized by electron-withdrawing groups. In nucleophilic aromatic substitution, the reactivity order is often F > Cl > Br > I because the more electronegative halogen better stabilizes the intermediate carbanion. masterorganicchemistry.comlibretexts.orgstackexchange.com

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Predicted Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Ethyl-5-methoxybenzonitrile |

| Amine | Ammonia (B1221849) (NH₃) | 5-Amino-2-ethylbenzonitrile |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-Ethyl-5-(phenylthio)benzonitrile |

Transformations of the Nitrile Group

The reactivity of the nitrile group in this compound can also be influenced by the substitution pattern. The steric hindrance from the ortho-ethyl group may affect the rate of reactions involving the cyano group, such as hydrolysis, reduction, or addition of organometallic reagents.

For example, the hydrolysis of the nitrile to a carboxylic acid or an amide might require more forcing conditions compared to an unhindered benzonitrile. Conversely, this steric shield could be exploited for selective reactions at other positions of the molecule while leaving the nitrile group intact.

Recent research has shown that transition metals can mediate the activation of the C-CN bond in fluorinated benzonitriles. utrgv.eduacs.org The electronic environment created by the ethyl and fluoro substituents in this compound could lead to unique reactivity in such metal-catalyzed transformations, potentially enabling novel carbon-carbon or carbon-heteroatom bond formations at the cyano group.

Ortho-Lithiation and Directed Metalation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The nitrile group is a known directed metalating group (DMG). In this compound, lithiation would be expected to occur at the C-3 position, directed by the nitrile group. However, the steric bulk of the adjacent ethyl group could hinder this process. This steric challenge presents an opportunity to explore the limits of DoM and to potentially develop new, more reactive organolithium reagents or different directing groups to overcome this hindrance. Successful ortho-lithiation would provide a versatile intermediate for the introduction of a wide range of electrophiles at the C-3 position.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Ethyl-5-fluorobenzonitrile, and how can retrosynthetic analysis improve yield?

- Methodology : Utilize AI-powered synthesis planning tools (e.g., Template_relevance models) to predict feasible routes. For example, one-step coupling reactions involving fluorinated precursors (e.g., fluorobenzonitrile derivatives) with ethylating agents can be prioritized. Cross-validate predictions with databases like Reaxys or PubChem to identify precedents for similar nitrile/fluoroalkyl couplings .

- Key Considerations : Monitor reaction conditions (temperature, catalyst) to avoid side reactions like over-alkylation or fluorine displacement.

Q. How do NMR and HRMS techniques resolve structural ambiguities in this compound derivatives?

- Methodology :

- 1H/13C NMR : Identify ethyl group signals (e.g., triplet for CH2 at ~1.3 ppm and quartet for CH3 at ~2.5 ppm) and fluorine-induced deshielding in aromatic protons. Compare with reference data for fluorobenzonitriles (e.g., 2-fluoro-5-formylbenzonitrile in ) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with theoretical masses (e.g., 163.07 g/mol for C9H8FN). Use isotopic patterns to distinguish chlorine impurities (common in fluorinated analogs) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges in introducing the ethyl group to 5-fluorobenzonitrile?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions. Fluorine's electron-withdrawing effect directs electrophilic ethylation to the para position (C5), but steric hindrance from the nitrile group may shift reactivity. Validate with kinetic studies comparing reaction rates at C2 vs. C5 .

- Data Interpretation : Use Hammett plots to correlate substituent effects (σ values for –F and –CN) with reaction outcomes .

Q. How should researchers resolve contradictions between predicted and observed spectral data for this compound analogs?

- Methodology :

- Cross-Validation : Compare experimental NMR/HRMS results with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Contamination Checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities like unreacted 5-fluorobenzonitrile or ethylated byproducts .

- Collaborative Analysis : Reference public datasets (e.g., NIST Chemistry WebBook) to confirm peak assignments .

Q. What role does this compound play in medicinal chemistry scaffold design?

- Methodology :

- Bioisosterism : Replace metabolically unstable groups (e.g., –OH) with –CN or –F to enhance pharmacokinetic profiles. Fluorine improves membrane permeability, while the nitrile group can act as a hydrogen bond acceptor .

- Case Study : Analogous fluorobenzonitriles are intermediates in benzodiazepine derivatives (e.g., ’s tetrahydro-1,4-benzodiazepinone), suggesting utility in CNS drug discovery .

Q. How can researchers ensure purity (>98%) of this compound for kinetic studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.